(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and incorporation of the trifluoromethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the Boc-protected nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its bicyclic structure and functional groups.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the Boc group provides protection during synthetic modifications.
Comparison with Similar Compounds
Similar Compounds
(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-ethyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid makes it unique compared to its analogs. The trifluoromethyl group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C12H16F3NO4 |
---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
(1S,3S,5S,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-6(9(17)18)4-5-7(8(5)16)12(13,14)15/h5-8H,4H2,1-3H3,(H,17,18)/t5-,6-,7+,8-/m0/s1 |
InChI Key |
AYEFRRLUMIYRFX-HSNKUXOKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]2[C@H]1[C@@H]2C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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